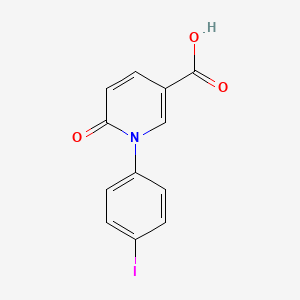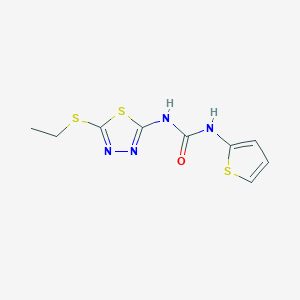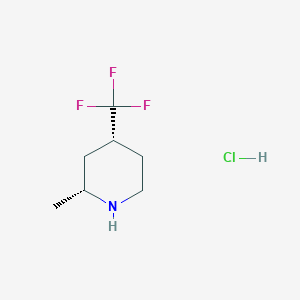
(2R,4R)-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is a useful research compound. Its molecular formula is C7H13ClF3N and its molecular weight is 203.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis : Studies like those by Szafran, Komasa, and Bartoszak-Adamska (2007) have explored the crystal and molecular structures of compounds related to piperidine hydrochloride. Such research is crucial for understanding the physical and chemical properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis of Novel Compounds : Research has also been conducted on synthesizing new compounds involving piperidine structures. For example, Crich and Smith (2001) demonstrated the use of 1-benzenesulfinyl piperidine in combination with other reagents for the synthesis of glycosyl triflates, showcasing the versatility of piperidine derivatives in organic synthesis (Crich & Smith, 2001).
Pharmaceutical Applications : Piperidine hydrochloride derivatives have been explored for their potential pharmaceutical applications. For instance, the CCR5 receptor-based mechanism of action of a compound containing a piperidine derivative was studied by Watson, Jenkinson, Kazmierski, and Kenakin (2005), highlighting its potential in HIV treatment (Watson et al., 2005).
Chemical Reactivity and Mechanisms : The reactivity and mechanisms of piperidine derivatives have been a subject of research, such as in the work of Haskins and Knight (2002), who investigated sulfonamides as terminators of cationic cyclisations, demonstrating the chemical versatility of these compounds (Haskins & Knight, 2002).
Corrosion Inhibition Studies : The use of piperidine derivatives in corrosion inhibition was explored by Kaya et al. (2016), who performed quantum chemical calculations and molecular dynamics simulations to understand their efficiency in preventing iron corrosion (Kaya et al., 2016).
NMR Spectroscopy Applications : Béguin, Deschamps, Boubel, and Delpuech (1978) used carbon-13 nuclear magnetic resonance spectroscopy to study methyl-substituted piperidines and their hydrochloride salts, emphasizing the importance of NMR spectroscopy in analyzing these compounds (Béguin et al., 1978).
Green Chemistry : Jayachandra et al. (2018) identified and characterized several related substances in the synthesis process of a drug for multidrug-resistant tuberculosis, showcasing the application of green chemistry principles in the synthesis and analysis of piperidine derivatives (Jayachandra et al., 2018).
Eigenschaften
IUPAC Name |
(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZJPAWGCPJPRP-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
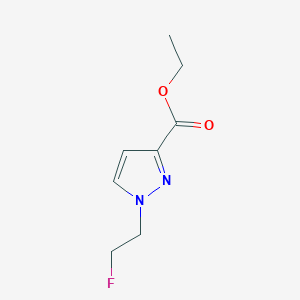
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2556837.png)


![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2556840.png)
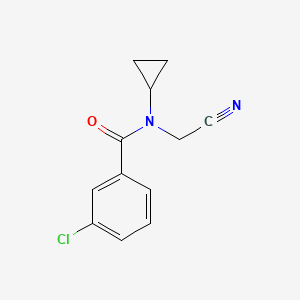
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556843.png)
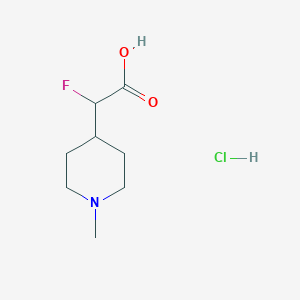
![3-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2556850.png)
![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)
